N-Desmethylcitalopram Maleate
Description
Properties
Molecular Formula |
C19H19FN2O.C4H4O4 |
|---|---|
Molecular Weight |
426.44 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N Desmethylcitalopram
Strategies for the Chemical Synthesis of N-Desmethylcitalopram
The total synthesis of N-Desmethylcitalopram parallels the established routes for its parent compound, citalopram (B1669093), by building the core phthalane (or dihydroisobenzofuran) structure from simpler starting materials. A prevalent strategy begins with a substituted phthalide, such as 5-cyanophthalide or 5-bromophthalide. google.comnih.gov
This common pathway involves a sequence of Grignard reactions:
First Grignard Addition : 5-cyanophthalide is first reacted with a Grignard reagent of 4-fluorobenzene, typically 4-fluorophenylmagnesium bromide. This opens the lactone ring and attaches the fluorophenyl group.
Second Grignard Addition : A second Grignard reagent is then introduced. For the synthesis of N-Desmethylcitalopram, this reagent would be a 3-(methylamino)propyl magnesium halide. To prevent the reactive secondary amine from interfering with the Grignard reagent, it is typically protected with a suitable group (e.g., benzyl or Boc). This addition results in a diol intermediate. google.com
Cyclization : The resulting diol is then cyclized under acidic conditions, which forms the central dihydroisobenzofuran ring structure.
Deprotection : The protecting group on the secondary amine is removed in a final step to yield racemic N-Desmethylcitalopram.
This approach allows for the construction of the complete carbon skeleton and can be adapted to produce various analogs by modifying the Grignard reagents used. acs.org
A more direct and efficient method for producing N-Desmethylcitalopram is through the chemical N-demethylation of citalopram. This process selectively removes one of the two methyl groups from the tertiary amine of citalopram.
The most common method for this transformation is the Von Braun reaction (or a variation thereof) using chloroformate reagents. The reaction proceeds in two steps:
Carbamate Formation : Citalopram is reacted with a chloroformate, such as 1-chloroethyl chloroformate or trichloroethyl chloroformate. This reaction cleaves one of the N-methyl groups and forms a carbamate intermediate.
Carbamate Cleavage : The resulting carbamate is then hydrolyzed, typically by heating in methanol, to yield the secondary amine, N-Desmethylcitalopram.
An improved synthesis using 1-chloroethyl chloroformate has been reported to produce N-Desmethylcitalopram in an 87% yield. This method is considered more efficient and avoids the use of zinc dust, which was required for the cleavage of the trichloroethyl carbamate intermediate in older procedures.
| Reagent | Intermediate Type | Cleavage Method | Reported Yield | Notes |
|---|---|---|---|---|
| 1-Chloroethyl chloroformate | Chloroethyl carbamate | Methanolic hydrolysis | 87% | Considered a high-efficiency method. |
| Trichloroethyl chloroformate | Trichloroethyl carbamate | Zinc reduction in acetic acid | 43% | Older method with lower yield and more complex workup. |
Regardless of the synthetic route, purification of N-Desmethylcitalopram and its intermediates is critical to ensure high purity. A variety of standard and advanced techniques are employed:
Column Chromatography : This is the most common technique for separating the desired product from unreacted starting materials, reagents, and by-products. For instance, after the hydrolysis of the carbamate intermediate in the semi-synthetic route, a methyl ester by-product can form. Standard column chromatography may fail to separate these, requiring a chemical modification step—such as converting the by-product to a salt by treatment with NaOH—prior to a final chromatographic separation.
Liquid-Liquid Extraction (LLE) : This technique is used to separate compounds based on their differential solubilities in two immiscible liquid phases, such as an aqueous and an organic phase. It is particularly useful for initial workup procedures to remove inorganic salts and highly polar or nonpolar impurities. Dichloromethane has been identified as an effective extractant for N-Desmethylcitalopram.
Solid-Phase Extraction (SPE) : SPE provides a more efficient and selective method of sample cleanup than LLE. The compound of interest is passed through a solid sorbent cartridge (e.g., C18) that retains the analyte, while impurities are washed away. The purified analyte is then eluted with a different solvent.
High-Performance Liquid Chromatography (HPLC) : For achieving very high purity, reversed-phase HPLC is a powerful tool. It is used both analytically to assess purity and preparatively to isolate the final product. wikipedia.org
Crystallization : The final product, often as a salt (e.g., maleate or oxalate), can be purified by crystallization from a suitable solvent system to obtain a highly pure, crystalline solid.
Stereoselective Synthesis of N-Desmethylcitalopram Enantiomers
N-Desmethylcitalopram possesses a single stereocenter, meaning it exists as a pair of enantiomers (R- and S-forms). As the pharmacological activity often resides in only one enantiomer (as is the case with S-citalopram, or escitalopram), methods to obtain enantiomerically pure forms of N-Desmethylcitalopram are highly valuable.
Chiral resolution is the process of separating a racemic mixture into its individual enantiomers.
Diastereomeric Salt Formation : This classical method involves reacting the racemic N-Desmethylcitalopram (a base) with an enantiomerically pure chiral acid, such as (R,R)-tartaric acid or camphorsulfonic acid. wikipedia.orgkhanacademy.org This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization due to differences in solubility. Once a pure diastereomeric salt is isolated, the chiral acid is removed by treatment with a base to yield the desired pure enantiomer of N-Desmethylcitalopram. wikipedia.org
Chiral Chromatography : This is a direct method of separation using a chiral stationary phase (CSP) in HPLC or a chiral selector in capillary electrophoresis (CE). The enantiomers interact differently with the chiral environment of the column or selector, causing them to travel at different rates and elute separately. Various chiral selectors have proven effective for separating the enantiomers of citalopram and its metabolites. diva-portal.org
| Selector Type | Technique | Specific Selector Example |
|---|---|---|
| Cyclodextrin (B1172386) Derivatives | HPLC | Acetylated β-cyclodextrin nsfc.gov.cn |
| Cyclodextrin Derivatives | HPLC (Mobile Phase Additive) | Sulfobutyl ether-β-cyclodextrin nih.gov |
| Cyclodextrin Derivatives | Capillary Electrophoresis | Sulfated-β-cyclodextrin nih.gov |
| Polysaccharide Derivatives | HPLC (Stationary Phase) | Chiralpak™ / Chiralcel™ google.com |
Asymmetric synthesis aims to create a specific enantiomer directly, avoiding the need to separate a racemic mixture and thus being more atom-economical. These strategies typically involve the use of a chiral influence—such as a catalyst, reagent, or auxiliary—to control the stereochemical outcome of the reaction that creates the chiral center.
For N-Desmethylcitalopram, these strategies focus on the enantioselective creation of the quaternary carbon center, adapting methods developed for the synthesis of its parent compound, escitalopram.
Catalytic Enantioselective Synthesis : This advanced approach uses a chiral catalyst to direct the formation of one enantiomer over the other. A notable example is the rhodium-catalyzed asymmetric addition of 4-fluorophenylboroxine to a ketone precursor. nih.govthieme-connect.com The use of a specialized chiral bisphosphorus ligand, such as (R,R,R,R)-WingPhos, is crucial for achieving high reactivity and excellent enantioselectivity (up to 99% ee), producing a key chiral tertiary alcohol intermediate. nsfc.gov.cnnih.gov This intermediate can then be converted to the desired enantiomer of N-Desmethylcitalopram.
Use of Chiral Auxiliaries : In this method, an achiral starting material is temporarily attached to an enantiopure molecule known as a chiral auxiliary. The auxiliary directs a subsequent stereoselective reaction. For example, a chiral oxazolidinone can be used to direct an arylogous Michael addition to form a key chiral phthalide intermediate. researchgate.net After the new stereocenter is created, the auxiliary is removed, yielding the enantiopure product. This protocol has been successfully applied to the formal synthesis of escitalopram and is applicable to its N-desmethyl analog. researchgate.net
Chemical Derivatization for Research Purposes
The chemical structure of N-Desmethylcitalopram lends itself to various derivatization strategies that are instrumental for research purposes. These modifications can involve the introduction of isotopic labels to trace the molecule's metabolic fate and interactions, or the synthesis of more complex analogs and prodrugs to investigate its mechanism of action.
Synthesis of Labeled Analogues (e.g., isotopically labeled)
Isotopically labeled analogues of N-Desmethylcitalopram are invaluable tools in analytical and metabolic studies. The incorporation of heavy isotopes, such as deuterium (²H or D) or carbon-13 (¹³C), allows for the differentiation of the labeled compound from its endogenous counterparts in mass spectrometry-based analyses. This is particularly useful in pharmacokinetic studies and for use as internal standards in quantitative assays.
Commercially available deuterated analogues of N-Desmethylcitalopram include N-Desmethylcitalopram-d4 oxalate and (S)-N-Desmethylcitalopram-d3 hydrochloride medchemexpress.comsimsonpharma.comclearsynth.com. The synthesis of such labeled compounds typically involves the use of deuterated reagents at a specific step in the synthetic pathway.
One common strategy for preparing N-Desmethylcitalopram involves the N-demethylation of citalopram rti.org. A patent describing the preparation of escitalopram outlines various methods for this demethylation, including the use of chloroformates to form a carbamate intermediate, which is then cleaved to yield N-Desmethylcitalopram google.com. To introduce a deuterated methyl group, a synthetic route could involve the use of a deuterated methylating agent to re-methylate a didesmethyl precursor or, more directly, by utilizing a deuterated starting material in the synthesis of the side chain.
For instance, the synthesis of radiolabeled analogues for use in positron emission tomography (PET) has been described for the parent compound, citalopram. The synthesis of [¹¹C]citalopram was achieved through the reaction of desmethylcitalopram with [¹¹C]methyl iodide nih.gov. This demonstrates a common strategy for introducing a radiolabel at the N-methyl position, a technique that is conceptually applicable to the synthesis of other isotopically labeled analogues.
The table below summarizes some of the isotopically labeled analogues of N-Desmethylcitalopram that have been synthesized for research applications.
| Labeled Analogue | Isotope | Application |
| N-Desmethylcitalopram-d4 oxalate | Deuterium | Internal standard in mass spectrometry |
| (S)-N-Desmethylcitalopram-d3 HCl | Deuterium | Internal standard in mass spectrometry |
| [¹¹C]N-Desmethylcitalopram (hypothetical) | Carbon-11 | PET imaging radioligand |
Prodrug or Analog Synthesis for Mechanistic Studies
The synthesis of prodrugs and structural analogs of N-Desmethylcitalopram is a key strategy for elucidating its mechanism of action and for developing novel research tools to study the serotonin (B10506) transporter (SERT). By modifying the structure of N-Desmethylcitalopram, researchers can probe its binding site, investigate structure-activity relationships, and create molecules with novel properties, such as fluorescence or photoaffinity labeling capabilities.
A significant area of research has been the development of fluorescent ligands for SERT based on the structure of (S)-citalopram, for which (S)-N-Desmethylcitalopram is a key synthetic intermediate. In one study, novel rhodamine-labeled ligands were synthesized to visualize SERT in living cells nih.gov. The synthesis involved the N-alkylation of (S)-N-Desmethylcitalopram with a linker attached to a rhodamine fluorophore. These fluorescent analogues were then evaluated for their binding affinity and selectivity for SERT. One of the synthesized compounds demonstrated high-affinity binding and was successfully used to visualize SERT expression and distribution via confocal laser scanning microscopy, providing a powerful tool for studying the transporter's cellular dynamics nih.gov.
Another approach to creating tools for mechanistic studies is the synthesis of radiolabeled analogues for use as PET radioligands. For example, carbon-11 labeled analogues of citalopram have been synthesized to visualize and quantify SERT in the brain non-invasively nih.gov. The synthesis of these radioligands involved palladium-mediated cross-coupling reactions to introduce the ¹¹C isotope. Subsequent ex vivo and in vivo studies in animal models were conducted to evaluate the brain uptake and binding specificity of these novel radiotracers nih.gov.
The following table provides examples of N-Desmethylcitalopram derivatives synthesized for mechanistic studies.
| Derivative Type | Modification | Purpose of Synthesis | Research Finding |
| Fluorescent Ligand | N-alkylation with a rhodamine fluorophore | To create a high-affinity fluorescent probe for SERT | The resulting compound allowed for the visualization of SERT in living cells, aiding in the study of its cellular distribution and trafficking nih.gov. |
| PET Radioligand | Replacement of the 5-cyano group with [¹¹C]methyl or [¹¹C]carbonyl derivatives | To develop a radiotracer for in vivo imaging of SERT with PET | The synthesized radioligands showed brain uptake, with distribution patterns consistent with the known location of SERT nih.gov. |
Metabolic Pathways and Biotransformation Studies of Citalopram to N Desmethylcitalopram
Elucidation of Enzymatic Systems Responsible for N-Demethylation
The N-demethylation of citalopram (B1669093) is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. However, other enzyme systems may also contribute to a lesser extent.
Cytochrome P450 (CYP) Isoform Identification and Characterization (e.g., CYP2C19, CYP3A4, CYP2D6)
Multiple in-vitro studies using human liver microsomes have identified CYP2C19 and CYP3A4 as the main enzymes responsible for the N-demethylation of citalopram to N-desmethylcitalopram. nih.govnih.govresearchgate.net CYP2D6 is also involved, but its role is considered secondary. nih.govnih.govnih.gov
The relative contributions of these isoforms can vary depending on the citalopram concentration. At lower, therapeutic concentrations, the approximate contributions to N-desmethylcitalopram formation are estimated to be:
CYP2C19: 36% taylorandfrancis.com
CYP3A4: 34% taylorandfrancis.com
CYP2D6: 30% taylorandfrancis.com
However, as citalopram concentrations increase, the contribution of CYP2C19 increases, while that of CYP2D6 tends to decrease. taylorandfrancis.com Some studies suggest that CYP3A4 is the major isoenzyme, accounting for as much as 70% of the N-demethylation in individuals who are extensive metabolizers for CYP2C19. nih.gov
Genetic variations (polymorphisms) in the CYP2C19 gene can significantly impact citalopram metabolism. nih.govelsevierpure.com Individuals with genotypes that lead to decreased CYP2C19 enzyme activity ("poor metabolizers") tend to have reduced clearance of citalopram and higher plasma concentrations, which may affect their response to the medication. nih.govclinpgx.org Conversely, "ultrarapid metabolizers" with increased CYP2C19 activity may have lower plasma concentrations. mydruggenome.org The combination of poor metabolizer genotypes for both CYP2C19 and CYP2D6 can further increase the half-life of citalopram. clinpgx.org
Studies have shown that the N-demethylation of the pharmacologically active S-enantiomer of citalopram (escitalopram) is primarily catalyzed by CYP2C19. nih.gov
| CYP Isoform | Primary/Secondary Role | Estimated Contribution (at low concentrations) | Key Findings |
|---|---|---|---|
| CYP2C19 | Primary | ~36% | Plays a major role, especially in the metabolism of the S-enantiomer. nih.govnih.gov Genetic polymorphisms significantly affect citalopram clearance. nih.govclinpgx.org |
| CYP3A4 | Primary | ~34% | A major contributor to N-demethylation. nih.govnih.gov Its involvement has been confirmed in multiple studies. nih.govaustinpublishinggroup.com |
| CYP2D6 | Secondary | ~30% | Has a minor but significant role. nih.govnih.gov It is also responsible for the subsequent N-demethylation to didemethylcitalopram. nih.govdrugbank.com |
Role of Other Potential Enzyme Systems (e.g., Monoamine Oxidases, Aldehyde Oxidase)
While the CYP450 system is paramount, other enzymes are involved in the broader metabolism of citalopram and its metabolites. Monoamine oxidases (MAO-A and MAO-B) and aldehyde oxidase are likely responsible for the formation of the citalopram propionic acid derivative from citalopram, N-desmethylcitalopram, and N-didemethylcitalopram. nih.govdrugbank.com Studies using MAO inhibitors have confirmed the role of both MAO-A and MAO-B in this deamination process. nih.gov This metabolic pathway is particularly relevant in the brain, where CYP450 activity is lower than in the liver. nih.govnih.gov
In Vitro Metabolic Stability and Metabolite Profiling
In vitro systems are crucial for studying the metabolic fate of drugs like citalopram. These models help in predicting in vivo metabolism and identifying potential drug-drug interactions.
Liver Microsomal Stability Assays
Liver microsomal stability assays are a standard in vitro method to assess a compound's susceptibility to metabolism by Phase I enzymes, particularly CYPs. wuxiapptec.com In these assays, the test compound is incubated with liver microsomes, which are subcellular fractions containing a high concentration of these enzymes. wuxiapptec.comprotocols.io
For citalopram, studies using human liver microsomes have been instrumental in identifying the key CYP isoforms involved in its N-demethylation. nih.gov These assays have shown that citalopram is metabolized to N-desmethylcitalopram, and the rate of this conversion can be influenced by the presence of specific CYP inhibitors. For example, ketoconazole, a potent CYP3A4 inhibitor, significantly reduces the formation of N-desmethylcitalopram. nih.gov
Hepatocyte Incubation Studies
Hepatocyte incubation studies offer a more comprehensive in vitro model as they contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors. While specific detailed findings from hepatocyte incubation studies for N-desmethylcitalopram maleate were not prevalent in the searched literature, studies on citalopram-induced hepatotoxicity have utilized isolated rat hepatocytes. These studies have shown that citalopram exposure can lead to cell death and oxidative stress, which can be mitigated by CYP inhibitors, further implicating CYP-mediated metabolism in its hepatic effects. nih.govresearchgate.net
Recombinant Enzyme Incubation Systems
Recombinant enzyme systems, which involve expressing a single human CYP isoform in a cell line (e.g., insect cells), allow for the precise determination of the role of individual enzymes in a drug's metabolism. nih.gov Studies with recombinant human CYP isoforms have confirmed that CYP3A4 and CYP2C19 are capable of catalyzing the N-demethylation of citalopram. nih.govnih.gov No significant activity was observed for several other isoforms, including CYP1A2, CYP2A6, CYP2B6, CYP2C9, and CYP2E1 in this specific metabolic step. nih.gov
Recent research using recombinant CYP2C19 variants has further highlighted the impact of genetic polymorphisms on citalopram metabolism, showing that different variants can have significantly increased or decreased metabolic activity compared to the wild-type enzyme. nih.gov
| In Vitro System | Description | Key Findings for Citalopram Metabolism |
|---|---|---|
| Liver Microsomal Stability Assays | Subcellular fractions of liver cells rich in Phase I enzymes. wuxiapptec.com | Identified CYP2C19, CYP3A4, and CYP2D6 as the key enzymes in N-demethylation. nih.govnih.gov Demonstrated inhibition of metabolism by specific CYP inhibitors. nih.gov |
| Hepatocyte Incubation Studies | Intact liver cells containing a full range of metabolic enzymes. | Confirmed the role of CYP-mediated metabolism in the broader hepatic effects of citalopram. nih.gov |
| Recombinant Enzyme Incubation Systems | Cell systems expressing a single CYP isoform. | Confirmed that CYP3A4 and CYP2C19 directly catalyze N-demethylation. nih.govnih.gov Allowed for the functional characterization of various CYP2C19 genetic variants. nih.gov |
Further Biotransformation of N-Desmethylcitalopram
Identification of Secondary Metabolites (e.g., N,N-didesmethylcitalopram)
The principal secondary metabolite formed from N-desmethylcitalopram is N,N-didesmethylcitalopram (DDCT). taylorandfrancis.comnih.gov This compound is the result of a second N-demethylation reaction. The plasma concentrations of N,N-didesmethylcitalopram are generally lower than those of citalopram and N-desmethylcitalopram, typically constituting 5-10% of the parent drug levels at a steady state. nih.gov Like its precursors, N,N-didesmethylcitalopram is also considered an active metabolite, functioning as a selective serotonin (B10506) reuptake inhibitor (SSRI). wikipedia.org
In addition to N,N-didesmethylcitalopram, other transformation products of citalopram and its metabolites have been identified in various studies, including citalopram N-oxide and a propionic acid derivative. taylorandfrancis.com However, the primary pathway for the further metabolism of N-desmethylcitalopram is its conversion to N,N-didesmethylcitalopram.
Below is a table summarizing the key metabolites in the biotransformation pathway of citalopram.
| Metabolite Name | Precursor | Key Function | Typical Steady-State Plasma Concentration (Relative to Citalopram) |
| N-Desmethylcitalopram (NDCITA) | Citalopram | Active SSRI | 30-50% |
| N,N-Didesmethylcitalopram (DDCT) | N-Desmethylcitalopram | Active SSRI | 5-10% |
| Citalopram N-oxide | Citalopram | Inactive Metabolite | Varies |
| Citalopram Propionic Acid Derivative | Citalopram | Inactive Metabolite | Varies |
Enzymatic Pathways Involved in Subsequent Metabolic Steps
The enzymatic conversion of N-desmethylcitalopram to N,N-didesmethylcitalopram is predominantly catalyzed by a specific cytochrome P450 (CYP) isoenzyme. Research has consistently shown that CYP2D6 is the primary enzyme responsible for this second demethylation step. taylorandfrancis.comnih.govnih.govnih.gov
In vitro studies utilizing human liver microsomes and heterologously expressed human P450 enzymes have confirmed the essential role of CYP2D6 in the formation of N,N-didesmethylcitalopram. taylorandfrancis.com This finding is further supported by in vivo studies examining the pharmacokinetics of citalopram and its metabolites in individuals with different CYP2D6 genotypes. For instance, individuals who are poor metabolizers for CYP2D6 have been shown to have non-quantifiable levels of the enantiomers of N,N-didesmethylcitalopram, indicating the critical role of this enzyme in its formation. nih.gov
While CYP2C19 and CYP3A4 are significantly involved in the initial demethylation of citalopram to N-desmethylcitalopram, their contribution to the subsequent conversion to N,N-didesmethylcitalopram is considered to be minimal. nih.govnih.gov The metabolism of citalopram and its primary metabolites is a multi-step process involving several key CYP enzymes, with a distinct enzyme primarily responsible for each major transformation.
The following table outlines the primary cytochrome P450 enzymes involved in the key metabolic steps of citalopram biotransformation.
| Metabolic Conversion | Primary Enzyme(s) Involved |
| Citalopram → N-Desmethylcitalopram | CYP2C19, CYP3A4, CYP2D6 |
| N-Desmethylcitalopram → N,N-Didesmethylcitalopram | CYP2D6 |
Preclinical Pharmacological Characterization and Mechanistic Studies
Neurotransmitter Transporter Interactions and Reuptake Inhibition Potency
N-Desmethylcitalopram's primary mechanism of action involves binding to monoamine transporters, which regulate the extracellular concentrations of serotonin (B10506), norepinephrine (B1679862), and dopamine. Its potency and selectivity have been quantified through various in vitro binding and functional assays.
N-Desmethylcitalopram exhibits high-affinity binding to the human serotonin transporter (SERT). Radioligand binding assays have determined its inhibition constant (Ki) at the human SERT to be approximately 4.5 nM. This high affinity is comparable to that of its parent compound, citalopram (B1669093), indicating that the metabolite significantly contributes to the inhibition of serotonin reuptake. nih.gov
Functionally, N-Desmethylcitalopram is a potent inhibitor of serotonin uptake. Studies have shown that its potency in inhibiting serotonin transport is similar to that of citalopram itself. nih.gov This robust functional inhibition at SERT confirms that N-Desmethylcitalopram is not merely a product of biotransformation but an active contributor to the therapeutic effects observed with citalopram administration.
| Parameter | Value | Assay Type | Species |
|---|---|---|---|
| SERT Binding Affinity (Ki) | 4.5 nM | Radioligand Binding Assay | Human |
In contrast to its potent effects at SERT, N-Desmethylcitalopram displays a significantly lower affinity for the human norepinephrine transporter (NET). In vitro binding studies have established a Ki value of 2,240 nM for this transporter. This represents an approximately 500-fold lower affinity for NET compared to SERT, highlighting the compound's selectivity for the serotonergic system. nih.gov This marked difference in binding affinity suggests that N-Desmethylcitalopram has negligible effects on norepinephrine reuptake at clinically relevant concentrations. nih.gov
The interaction of N-Desmethylcitalopram with the human dopamine transporter (DAT) is weaker still. Binding assays have determined its Ki value for DAT to be 5,980 nM. nih.gov This low affinity indicates a minimal direct effect on dopamine reuptake. A screening of its activity at a concentration of 10 µM showed less than 50% inhibition of binding at several dopamine receptor subtypes (D1, D2, D4, and D5), further underscoring its low potency within the dopaminergic system. nih.gov
| Transporter | Binding Affinity (Ki) | Selectivity (fold difference from SERT) | Species |
|---|---|---|---|
| SERT | 4.5 nM | - | Human |
| NET | 2,240 nM | ~500x lower | Human |
| DAT | 5,980 nM | ~1329x lower | Human |
Receptor Binding Profiling and Selectivity (in vitro)
To assess its broader pharmacological profile and potential for off-target effects, N-Desmethylcitalopram has been screened against a wide array of neurotransmitter receptors.
N-Desmethylcitalopram generally exhibits low affinity for a wide range of G-protein coupled receptors, which contributes to the favorable side-effect profile of its parent drug.
N-Desmethylcitalopram shows a relatively low affinity for the human histamine H1 receptor, with a reported Ki value of 1,970 nM. nih.gov This level of affinity is substantially lower than that of many tricyclic antidepressants and some other psychotropic medications known for their potent antihistaminergic effects, which are often associated with sedation and weight gain. The compound's modest interaction with the H1 receptor suggests a low potential for producing such side effects. For comparison, its affinity for the histamine H2 receptor is even lower, with a Ki value of 3,110 nM. nih.gov
| Receptor | Binding Affinity (Ki) | Species |
|---|---|---|
| Histamine H1 | 1,970 nM | Human |
| Histamine H2 | 3,110 nM | Human |
| Muscarinic M1 | >10,000 nM | Human |
| Muscarinic M2 | >10,000 nM | Human |
| Muscarinic M3 | >10,000 nM | Human |
| Muscarinic M4 | >10,000 nM | Human |
G-Protein Coupled Receptors (GPCRs)
Muscarinic Acetylcholine Receptor Affinity
Studies on the affinity of N-Desmethylcitalopram for muscarinic acetylcholine receptors indicate a general lack of significant interaction. Data from the Psychoactive Drug Screening Program (PDSP) Ki database shows a very low affinity for the M1 muscarinic receptor, with a Ki value greater than 10,000 nM unc.edu. Broader screening studies have supported this finding, demonstrating that at a concentration of 10 µM, N-Desmethylcitalopram produces less than 50% inhibition of binding at a panel of receptors, which generally includes muscarinic subtypes, although specific data for M2, M3, M4, and M5 receptors are not detailed in the available literature unc.edu. This low affinity suggests that the pharmacological effects of N-Desmethylcitalopram are not mediated through direct interactions with the muscarinic acetylcholine receptor system.
| Receptor Subtype | Affinity (Ki) |
|---|---|
| M1 | >10,000 nM unc.edu |
| M2 | Data not available |
| M3 | Data not available |
| M4 | Data not available |
| M5 | Data not available |
Adrenergic Receptor Affinity
The interaction of N-Desmethylcitalopram with adrenergic receptors has been evaluated in preclinical binding assays. These studies have consistently shown a low affinity for this class of receptors. Specifically, at a concentration of 10 µM, N-Desmethylcitalopram was found to inhibit less than 50% of radioligand binding to human α1B-adrenoceptors and α2B-adrenoceptors collaborativedrug.com. This low level of inhibition at a relatively high concentration indicates that N-Desmethylcitalopram does not have a significant affinity for these adrenergic receptor subtypes. The lack of potent binding to adrenergic receptors is consistent with the selective pharmacological profile of its parent compound, citalopram.
| Receptor Subtype | Percent Inhibition @ 10 µM |
|---|---|
| α1B | <50% collaborativedrug.com |
| α2B | <50% collaborativedrug.com |
Serotonin Receptor Subtype Affinities
| Receptor Subtype | Percent Inhibition @ 10 µM | Affinity (Ki) |
|---|---|---|
| 5-HT1E | <50% collaborativedrug.com | Data not available |
| 5-HT3 | <50% collaborativedrug.com | Data not available |
| 5-HT7 | Possible affinity, but quantitative data not available collaborativedrug.com | Data not available |
Ion Channels (e.g., Na+, K+ channels)
Enzyme Inhibition Studies (excluding CYP for metabolism)
Monoamine Oxidase (MAO) Inhibition
Information regarding the inhibitory activity of N-Desmethylcitalopram against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) is limited. While some databases list MAO-B as a potential target, specific IC50 or Ki values from in vitro enzyme inhibition assays are not well-documented in publicly accessible literature. Studies on the parent compound, citalopram, have shown it to be a weak inhibitor of both MAO-A and MAO-B nih.gov. However, this does not directly translate to the activity of its N-demethylated metabolite.
| Enzyme | Inhibition (IC50/Ki) |
|---|---|
| MAO-A | Data not available |
| MAO-B | Data not available |
Other Relevant Enzyme Systems
Beyond cytochrome P450 enzymes, which are involved in its metabolism, there is a scarcity of research on the inhibitory effects of N-Desmethylcitalopram on other relevant enzyme systems. Studies focusing on enzymes such as carboxylesterases or UDP-glucuronosyltransferases (UGTs) in relation to N-Desmethylcitalopram are not extensively reported in the scientific literature.
Structure-Activity Relationship (SAR) Studies
The relationship between the chemical structure of N-Desmethylcitalopram and its biological activity, particularly its affinity for the serotonin transporter (SERT), is a subject of detailed scientific investigation. These studies are crucial for understanding its mechanism of action and for the development of novel therapeutic agents.
Impact of Structural Modifications on SERT Affinity
N-Desmethylcitalopram is itself a product of a key structural modification—N-demethylation—of its parent compound, citalopram. nih.gov This single modification, the removal of one methyl group from the terminal nitrogen atom, influences its pharmacological profile. Research indicates that N-Desmethylcitalopram retains a significant affinity for the human serotonin transporter, comparable to that of citalopram itself. nih.gov Its selectivity remains high, with a reported 500-fold lower affinity for the norepinephrine transporter compared to SERT. nih.gov
Further structural modification, specifically the N-demethylation of N-Desmethylcitalopram to form Didesmethylcitalopram, results in a metabolite that also demonstrates high inhibitory efficacy. nih.govresearchgate.net
While specific SAR studies detailing a wide range of modifications to the N-Desmethylcitalopram molecule are not extensively documented in the provided search results, research on the broader citalopram scaffold offers valuable insights. Studies on citalopram analogues have shown that various substitutions on the dihydroisobenzofuran ring are generally well-tolerated, maintaining high affinity and selectivity for SERT. nih.gov For instance, the introduction of a bromine atom at the 5-position of the citalopram structure resulted in a compound with activity and selectivity comparable to the parent drug. nih.gov This suggests that the core structure of N-Desmethylcitalopram is robust and that modifications at certain positions may not drastically alter its primary pharmacological target engagement.
A key area of SAR research involves exploring the two distinct binding sites on the serotonin transporter: the primary (orthosteric) S1 site and an allosteric S2 site. researchgate.net Citalopram binds with high affinity to the S1 site and lower affinity to the S2 site. researchgate.net Structure-activity relationship studies based on the citalopram and talopram scaffold have been undertaken to identify compounds with increased selectivity for this allosteric site, which could lead to novel therapeutic effects. researchgate.net
Influence of Stereochemistry on Pharmacological Profile
Stereochemistry, the three-dimensional arrangement of atoms within a molecule, plays a pivotal role in the pharmacological profile of N-Desmethylcitalopram. The parent compound, citalopram, is a racemic mixture, meaning it consists of an equal amount of two non-superimposable mirror-image molecules, or enantiomers: (S)-citalopram and (R)-citalopram. nih.govnih.gov The therapeutic antidepressant effects of citalopram are predominantly attributed to the (S)-enantiomer. mdpi.com
This stereoselectivity extends to its primary metabolite, N-Desmethylcitalopram. The metabolism of citalopram's enantiomers produces the corresponding enantiomers of its metabolite, (S)-N-Desmethylcitalopram and (R)-N-Desmethylcitalopram. These metabolites exhibit their own distinct pharmacological activities.
Research has demonstrated significant differences in the potency of these enantiomers:
The (S)-enantiomer of desmethylcitalopram is noted to be approximately six times less potent than (S)-citalopram in its activity as an SSRI. mdpi.com
Conversely, (R)-desmethylcitalopram is about four times more potent than its corresponding parent enantiomer, (R)-citalopram. nih.govmdpi.com
When compared directly, the in-vitro inhibition of serotonin uptake by (S)-N-Desmethylcitalopram is 6.6 times more potent than that of (R)-N-Desmethylcitalopram. researchgate.net
This highlights that while the S-enantiomer is more active for both the parent drug and the metabolite, the relative potency difference between the parent and metabolite enantiomers is not uniform. In clinical settings, following the administration of racemic citalopram, the S/R ratio of desmethylcitalopram in patients has been observed to have a mean of 0.72. nih.gov
| Compound | Enantiomer | Relative Potency Notes |
|---|---|---|
| Citalopram | (S)-citalopram | Predominantly responsible for therapeutic activity. About 30 times more potent than (R)-citalopram. mdpi.com |
| Citalopram | (R)-citalopram | Significantly less potent than (S)-citalopram. |
| N-Desmethylcitalopram | (S)-N-Desmethylcitalopram | About 6 times less potent than (S)-citalopram. mdpi.com 6.6 times more potent than (R)-N-Desmethylcitalopram. researchgate.net |
| N-Desmethylcitalopram | (R)-N-Desmethylcitalopram | About 4 times more potent than (R)-citalopram. nih.govmdpi.com |
Analytical Methodologies for Research and Quantification
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone of analytical methods for N-Desmethylcitalopram, enabling its separation from the parent drug, other metabolites, and endogenous components in complex biological matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques.
HPLC is a widely adopted method for the analysis of N-Desmethylcitalopram due to its versatility and high resolution. It is frequently used for simultaneous quantification of citalopram (B1669093) and its metabolites in various biological samples, including plasma, serum, and saliva. nih.govnih.govfabad.org.tr
HPLC coupled with Ultraviolet (UV) detection is a common and robust method for the quantification of N-Desmethylcitalopram. The analysis typically involves monitoring the absorbance at a specific wavelength where the analyte exhibits maximum absorption. For N-Desmethylcitalopram, the maximum absorption is often observed around 238 nm to 239 nm. nih.govtijer.org
One validated HPLC-UV method for the simultaneous determination of citalopram and N-Desmethylcitalopram in human serum utilizes a diode array detector set at 220 nm. nih.gov The separation is achieved using a C18 solid-phase extraction column and an isocratic mobile phase. nih.gov Another study reported a method with UV detection where the limit of quantification (LOQ) for N-Desmethylcitalopram was 14 ng/mL. nih.gov
| Parameter | Reported Value/Condition | Reference |
|---|---|---|
| Detection Wavelength | 220 nm | nih.gov |
| Column | Bond-Elut C-18 | nih.gov |
| Mobile Phase | Acetonitrile:Methanol:50 mM Dipotassium Hydrogenphosphate, pH 4.7 (40:100) | nih.gov |
| Limit of Quantification (LOQ) | 14 ng/mL | nih.gov |
For enhanced sensitivity and selectivity, fluorescence detection is often preferred over UV detection. N-Desmethylcitalopram possesses native fluorescence, which allows for its detection at lower concentrations.
A notable HPLC method with fluorescence detection enables the simultaneous analysis of citalopram and N-Desmethylcitalopram in plasma after solid-phase extraction. nih.gov This method demonstrated linearity for N-Desmethylcitalopram over a concentration range of 6-800 ng/mL, with a lower limit of quantification of 6 ng/mL. nih.gov Another study employed a column-switching technique with fluorescence detection, setting the excitation wavelength at 249 nm and the emission wavelength at 302 nm, achieving a limit of quantitation of 2.0 ng/mL for N-Desmethylcitalopram. nih.gov
| Parameter | Reported Value/Condition | Reference |
|---|---|---|
| Excitation Wavelength | 249 nm | nih.gov |
| Emission Wavelength | 302 nm | nih.gov |
| Linearity Range | 6-800 ng/mL | nih.gov |
| Limit of Quantification (LOQ) | 6 ng/mL | nih.gov |
| Limit of Quantification (LOQ) | 2.0 ng/mL | nih.gov |
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), provides a highly specific and sensitive method for the determination of N-Desmethylcitalopram. This technique often requires a derivatization step to increase the volatility of the analytes.
A sensitive and specific GC-MS method has been developed for the determination of citalopram and its demethylated metabolites, including N-Desmethylcitalopram, in plasma. In this method, the demethylated amines are derivatized with trifluoroacetic anhydride (B1165640) prior to analysis. The limit of quantification for N-Desmethylcitalopram using this GC method was found to be 1 ng/mL. nih.gov
Since N-Desmethylcitalopram is a chiral molecule, separating its enantiomers is essential for stereoselective pharmacokinetic and pharmacodynamic studies. Chiral chromatography is the primary technique used for this purpose.
A procedure utilizing a chirobiotic V column has been successfully applied to separate the enantiomers of citalopram and its N-demethylated metabolites in human plasma. nih.gov This method achieved a limit of quantification of 5 ng/mL for each enantiomer of N-demethylcitalopram. nih.gov Another approach has utilized an acetylated beta-cyclobond column for the stereospecific analysis of these compounds.
| Parameter | Reported Value/Condition | Reference |
|---|---|---|
| Chiral Stationary Phase | Chirobiotic V column | nih.gov |
| Limit of Quantification (per enantiomer) | 5 ng/mL | nih.gov |
| Inter- and Intra-day Coefficients of Variation | 2.9% to 7.4% for S- and R-demethylcitalopram | nih.gov |
High-Performance Liquid Chromatography (HPLC)
Mass Spectrometry (MS) Applications in Research
Mass spectrometry, especially when coupled with liquid chromatography (LC-MS/MS), has become an indispensable tool in the analysis of N-Desmethylcitalopram. Its high sensitivity and specificity allow for the detection of very low concentrations of the analyte in complex matrices, making it ideal for forensic toxicology and metabolite identification studies.
In forensic investigations, a chiral LC-MS/MS method has been validated for the enantioselective analysis of citalopram and N-desmethylcitalopram in human whole blood. This method utilizes a Chirobiotic V column and tandem mass spectrometry for quantification, achieving a limit of quantification of 0.005 mg/kg for all four enantiomers. nih.gov LC-MS has also been employed to investigate the distribution of citalopram and N-desmethylcitalopram in various postmortem tissues and fluids. dtic.mil
Furthermore, LC-MS/MS is a powerful technique for the identification and quantification of novel or unexpected metabolites. For instance, a highly sensitive LC-MS/MS method was developed to quantify the mutagenic impurity N-Nitroso Desmethyl Citalopram in drug formulations, highlighting the capability of this technique in ensuring pharmaceutical quality and safety. researchgate.net
| Application | Technique | Key Findings/Parameters | Reference |
|---|---|---|---|
| Forensic Toxicology | Chiral LC-MS/MS | LOQ of 0.005 mg/kg for enantiomers in whole blood. | nih.gov |
| Postmortem Tissue Analysis | LC-MS | Investigated the distribution of N-Desmethylcitalopram in various tissues. | dtic.mil |
| Impurity Profiling | LC-MS/MS | Quantification of N-Nitroso Desmethyl Citalopram. | researchgate.net |
LC-MS and LC-MS/MS for Metabolite Identification and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem configuration (LC-MS/MS) are the foremost techniques for the analysis of N-Desmethylcitalopram in biological samples. acs.orgnih.gov These methods offer high sensitivity and specificity, allowing for the detection and quantification of the metabolite even at very low concentrations in complex matrices like plasma, serum, whole blood, and breast milk. nih.govnih.govresearchgate.net
In a typical LC-MS/MS workflow, the sample undergoes an extraction process, such as solid-phase extraction (SPE) or protein precipitation, to isolate the analyte from interfering substances. nih.govfabad.org.tr The extract is then injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. nih.govnih.gov Chromatographic separation is often achieved on a C18 or a specialized chiral column for enantioselective analysis, using a mobile phase typically consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. nih.govnih.govnih.gov
Following separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for this compound. acs.orgnih.gov Quantification is performed using tandem mass spectrometry, often in the Multiple Reaction Monitoring (MRM) mode. nih.gov This involves selecting the protonated parent ion ([M+H]+) of N-Desmethylcitalopram (m/z 311.2) and monitoring a specific, stable fragment ion produced upon collision-induced dissociation (e.g., m/z 262.1). nih.gov This highly selective process minimizes background noise and enhances quantification accuracy. acs.org Validated methods have demonstrated limits of quantification (LOQ) in the low ng/mL range, making them suitable for therapeutic drug monitoring and pharmacokinetic studies. nih.govfabad.org.trnih.gov
| Parameter | Description | Example Finding | Reference |
|---|---|---|---|
| Chromatography | UPLC / HPLC with C18 or chiral columns | Separation achieved on a Kromasil ClassicShell C18 column (2.1*50 mm, 2.5 μm). | nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | ESI+ was used for the detection of 71 neuropsychotropic drugs, including N-Desmethylcitalopram. | nih.gov |
| Parent Ion (m/z) | [M+H]+ | 311.2 | nih.gov |
| Fragment Ion (m/z) | Product ion for MRM | 262.1 | nih.gov |
| Matrix | Human Serum, Plasma, Whole Blood, Saliva | Method developed for quantification in human serum. | nih.gov |
| Limit of Quantification (LOQ) | Lowest concentration measured with acceptable precision | LOQ of 4.0 ng/mL in saliva using SPE-UHPLC. | nih.govresearchgate.net |
GC-MS for Volatile Derivative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique that has been utilized for the determination of citalopram and its metabolites. fabad.org.tr Due to the relatively low volatility of N-Desmethylcitalopram, a derivatization step is often necessary to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis. This process typically involves reacting the amine group with a derivatizing agent.
Following derivatization, the sample is introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which serves as a detector. The mass spectrometer ionizes the molecules and separates the ions based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a chemical fingerprint for identification. The NIST Mass Spectrometry Data Center contains reference spectra for N-Desmethylcitalopram, which can be used for compound confirmation. nih.gov
High-Resolution Mass Spectrometry for Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of new synthetic compounds or previously unknown metabolites. mdpi.com Unlike standard mass spectrometry, HRMS instruments (such as Orbitrap or FT-ICR) can measure the mass of an ion with extremely high accuracy (typically to within 5 ppm). thermofisher.com
This precision allows for the determination of the elemental formula of a molecule from its exact mass. For instance, the calculated exact mass of the protonated N-Desmethylcitalopram ion (C₁₉H₂₀FN₂O⁺) is 311.1559. An HRMS measurement yielding a mass very close to this value would provide strong evidence for this elemental composition, helping to distinguish it from other compounds with the same nominal mass but different atomic makeups. nih.gov When coupled with tandem MS (MS/MS), HRMS can provide fragmentation data that reveals the structure of different parts of the molecule, which is crucial for identifying novel metabolites or verifying the structure of newly synthesized reference standards. mdpi.com
Spectroscopic Characterization Methods (for research material verification)
Spectroscopic methods are fundamental for verifying the identity, structure, and purity of a synthesized batch of N-Desmethylcitalopram Maleate reference material.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the molecular structure of organic compounds.
¹H NMR: A ¹H NMR spectrum of N-Desmethylcitalopram would provide information about the number of different types of protons, their chemical environment, and their proximity to other protons. Key expected signals would include distinct resonances for the aromatic protons on the fluorophenyl and benzofuran (B130515) rings, signals for the aliphatic protons in the propyl chain, and a characteristic signal for the N-methyl group. The integration of these signals would correspond to the number of protons of each type.
¹³C NMR: A ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the N-Desmethylcitalopram structure would produce a distinct signal. rsc.org The spectrum would show characteristic peaks for the nitrile carbon, the aromatic carbons (with the carbon attached to fluorine showing a characteristic coupling), the aliphatic carbons of the propyl chain, the ether carbons, and the N-methyl carbon.
2D NMR: Two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to definitively assign the proton signals to their corresponding carbon atoms, confirming the connectivity of the molecular structure.
| Spectroscopy Type | Information Provided | Expected Features for N-Desmethylcitalopram |
|---|---|---|
| 1H NMR | Proton environment, count, and connectivity | Signals for aromatic, aliphatic chain, N-H, and N-CH3 protons |
| 13C NMR | Carbon skeleton and functional groups | Signals for nitrile (C≡N), aromatic (C-F, C-CN), ether (C-O), aliphatic, and N-CH3 carbons |
| 2D NMR (e.g., HSQC) | Direct C-H correlations | Assigns specific proton signals to their directly attached carbon atoms |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. An IR spectrum of N-Desmethylcitalopram would display characteristic absorption bands corresponding to its structural features. Key expected vibrations include:
A sharp, medium-intensity peak around 2220-2230 cm⁻¹ for the nitrile (C≡N) stretching vibration.
Strong absorption bands in the 1200-1100 cm⁻¹ region corresponding to the C-O stretching of the ether group and the C-F stretching of the fluorophenyl group.
A peak in the 3300-3500 cm⁻¹ region corresponding to the N-H stretching of the secondary amine.
Multiple bands in the 3100-3000 cm⁻¹ region for aromatic C-H stretching and in the 3000-2850 cm⁻¹ region for aliphatic C-H stretching.
Bands around 1600 cm⁻¹ and 1500 cm⁻¹ due to aromatic C=C ring stretching.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with chromophores like aromatic rings. The N-Desmethylcitalopram molecule contains two aromatic rings, which act as its primary chromophores. A UV-Vis spectrum would show characteristic absorption maxima in the ultraviolet range. Research has shown that the maximum absorption for N-Desmethylcitalopram is observed at a wavelength (λmax) of approximately 238 nm. nih.gov This property is frequently exploited in quantitative analysis, for example, when using an HPLC system equipped with a UV detector. nih.gov According to the Beer-Lambert law, the absorbance at this wavelength is directly proportional to the concentration of the analyte, allowing for its quantification.
Electrochemical and Capillary Electrophoresis Methods
Advanced analytical methodologies such as electrochemical and capillary electrophoresis techniques offer powerful alternatives for the research and quantification of N-Desmethylcitalopram. These methods are valued for their high sensitivity, selectivity, and efficiency in analyzing complex biological and pharmaceutical samples.
Electrochemical Methods
Electrochemical methods measure the current or potential changes in a chemical system to determine the concentration of an analyte. researchgate.net Techniques like voltammetry measure the current that results from varying the potential of an electrode in a solution containing the analyte. researchgate.net These methods are recognized for their potential in developing low-cost, rapid, and portable sensors for drug analysis. researchgate.netnih.gov
In the field of antidepressant analysis, electrochemical sensors have been developed for various selective serotonin (B10506) reuptake inhibitors (SSRIs). nih.govnih.gov For instance, research has demonstrated the creation of selective molecularly imprinted polymer (MIP) based electrochemical sensors for the parent compound, citalopram. nih.gov Such sensors can be fabricated using techniques like the electropolymerization of a functional monomer in the presence of the target molecule on a screen-printed carbon electrode surface. nih.gov While the principles of electrochemistry have been applied broadly in metabolomics studies involving citalopram and its metabolites, specific and validated voltammetric methods dedicated to the direct quantification of N-Desmethylcitalopram are not extensively detailed in the scientific literature. nih.govnih.gov The development of such methods would require careful optimization of parameters like electrode material, pH, and applied potential to achieve selective detection. nih.gov
Capillary Electrophoresis Methods
Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov It is particularly effective for the chiral separation of pharmaceutical compounds and their metabolites, making it a well-suited technique for analyzing N-Desmethylcitalopram. nih.govhmdb.ca
Several CE methods have been successfully developed for the simultaneous enantioselective determination of citalopram and N-Desmethylcitalopram in biological matrices like human plasma. nih.govhmdb.ca A key component in these separations is the use of a chiral selector, typically a cyclodextrin (B1172386) derivative, which is added to the background electrolyte. nih.gov
One validated method achieved excellent chiral separation of N-Desmethylcitalopram enantiomers using sulfated-β-cyclodextrin as the chiral selector. hmdb.ca This study coupled liquid-phase microextraction (LPME) for sample preparation, which provided efficient sample clean-up and an enrichment factor of 19 times for the N-Desmethylcitalopram enantiomers. hmdb.ca Another study achieved baseline enantioseparation in under six minutes using a combination of sulfated β-cyclodextrin and neutral β-cyclodextrin in a phosphate (B84403) buffer. nih.gov These methods demonstrate the capability of CE to provide rapid and efficient analysis of N-Desmethylcitalopram. nih.govhmdb.ca
The tables below summarize the operational parameters and validation data from published research findings on the capillary electrophoresis of N-Desmethylcitalopram.
| Parameter | Method 1 hmdb.ca | Method 2 nih.gov |
| Chiral Selector(s) | 1% Sulfated-β-cyclodextrin | 1% w/v β-cyclodextrin sulfate (B86663) & 0.05% w/v β-cyclodextrin |
| Background Electrolyte | 25 mM Phosphate buffer (pH 2.5) with 12% Acetonitrile | 35 mM Phosphate buffer (pH 2.5) |
| Applied Voltage | Not specified | -20 kV |
| Temperature | Not specified | 25 °C |
| Sample Preparation | Liquid-Phase Microextraction (LPME) | Not specified |
| Separation Time | Not specified | < 6 minutes |
| Validation Parameter | Result hmdb.ca |
| Limit of Quantification (LOQ) | < 11.2 ng/mL |
| Intra-day Precision (% RSD) | < 12.8% |
| Inter-day Precision (% RSD) | < 14.5% |
| Recovery (from LPME) | 29% |
Mechanistic Investigations of Drug Drug Interactions Ddi at the Enzyme Level
Inhibition and Induction of Cytochrome P450 (CYP) Enzymes by N-Desmethylcitalopram
N-Desmethylcitalopram (DCT) has been evaluated in vitro for its capacity to inhibit various cytochrome P450 enzymes, which are crucial for the metabolism of numerous drugs.
In vitro studies using human liver microsomes and specific cDNA-expressed CYP isoforms have characterized the inhibitory profile of N-desmethylcitalopram. Research indicates that N-desmethylcitalopram is generally a weak inhibitor of the CYP450 system. nih.govmedchemexpress.com
The compound and its parent drug, citalopram (B1669093), demonstrated negligible inhibition of CYP2C9, CYP2E1, and CYP3A enzymes. nih.govmedchemexpress.com Weak inhibitory effects were observed for CYP1A2, CYP2C19, and CYP2D6. nih.govmedchemexpress.com
More detailed investigations into the stereoselective inhibition by the enantiomers of N-desmethylcitalopram have provided specific half-maximal inhibitory concentration (IC50) values. These findings highlight a differential inhibitory potency, particularly for the CYP2D6 enzyme.
| Enzyme | Inhibitor | IC50 (µM) | Inhibitory Potency |
|---|---|---|---|
| CYP1A2 | S-Desmethylcitalopram | > 100 | Negligible |
| CYP2C9 | S-Desmethylcitalopram | > 100 | Negligible |
| CYP2C19 | S-Desmethylcitalopram | > 100 | Negligible |
| R-Desmethylcitalopram | Weak Inhibition (IC50 not specified) | Weak | |
| CYP2D6 | S-Desmethylcitalopram | 70 - 80 | Weak |
| R-Desmethylcitalopram | 25.5 ± 2.1 | Weak to Moderate | |
| CYP2E1 | S-Desmethylcitalopram | > 100 | Negligible |
| CYP3A | S-Desmethylcitalopram | > 100 | Negligible |
Currently, there is a lack of published scientific literature specifically investigating the time-dependent inhibition (TDI) potential of N-Desmethylcitalopram Maleate on cytochrome P450 enzymes. Therefore, its capacity to cause mechanism-based inactivation of CYP enzymes remains uncharacterized.
No studies have been identified that evaluate the potential of this compound to induce the expression of cytochrome P450 enzymes. As such, its role as a potential enzyme inducer is unknown.
Interaction with Drug Transporters (e.g., P-glycoprotein, OATP, OAT)
The interaction of N-Desmethylcitalopram with key drug transporters is another critical factor in its DDI profile. These transporters, located in various tissues, control the absorption, distribution, and elimination of drugs.
Research has primarily focused on the interaction of N-desmethylcitalopram with the efflux transporter P-glycoprotein (P-gp, also known as MDR1 or ABCB1).
P-glycoprotein (P-gp):
Inhibitor Potential: In vitro studies have consistently characterized N-desmethylcitalopram as a weak inhibitor of P-gp. This has been demonstrated in multiple cell systems, including L-MDR1 cells, which serve as a model for human P-gp, and primary porcine brain capillary endothelial cells, a model for the blood-brain barrier.
Substrate Potential: There is no direct evidence from in vitro transport assays to confirm whether N-desmethylcitalopram is a substrate of P-glycoprotein.
Organic Anion Transporters (OAT) and Organic Anion Transporting Polypeptides (OATP): There is no available data from in vitro studies regarding the potential of this compound to act as either a substrate or an inhibitor of OAT or OATP family transporters.
| Transporter | Interaction Type | Finding |
|---|---|---|
| P-glycoprotein (P-gp) | Inhibitor | Weak Inhibitor |
| Substrate | Data not available | |
| Organic Anion Transporters (OAT) | Inhibitor | Data not available |
| Substrate | Data not available | |
| Organic Anion Transporting Polypeptides (OATP) | Inhibitor | Data not available |
| Substrate | Data not available |
Other Enzyme-Mediated Interactions
Beyond direct inhibition or induction, the metabolic fate of N-desmethylcitalopram itself represents an enzyme-mediated interaction. The compound is not an end-stage metabolite and undergoes further biotransformation.
Studies have shown that N-desmethylcitalopram is a substrate for CYP2D6, which exclusively catalyzes its N-demethylation to the subsequent metabolite, didesmethylcitalopram. nih.govtaylorandfrancis.com This metabolic step is a key pathway in the clearance of N-desmethylcitalopram. taylorandfrancis.com There is no evidence to suggest that other enzymes, such as those involved in deamination, play a role in its metabolism. taylorandfrancis.com Information regarding interactions with phase II enzymes, such as UDP-glucuronosyltransferases (UGTs), is not currently available in the scientific literature.
Comparative Studies with Parent Compound Citalopram and Other Analogues
Relative Potency and Selectivity Comparisons (in vitro)
N-Desmethylcitalopram, like its parent compound, functions as a selective serotonin (B10506) reuptake inhibitor (SSRI). wikipedia.org However, in vitro studies indicate differences in potency. Citalopram (B1669093) is reported to be at least eight times more potent than its metabolites, N-Desmethylcitalopram (DCT) and Didesmethylcitalopram (DDCT), in the inhibition of serotonin reuptake. fda.gov Other research suggests that N-Desmethylcitalopram has approximately a tenfold lower potency for serotonin (5-HT) reuptake inhibition compared to citalopram. researchgate.net
Despite the lower potency, some studies have found that N-Desmethylcitalopram has a similar binding affinity for the human serotonin transporter (SERT) as citalopram. nih.gov The selectivity for the serotonin transporter over the norepinephrine (B1679862) transporter (NET) is a key feature of these compounds. Escitalopram (the S-enantiomer of citalopram) is highly selective for SERT over NET. nih.gov N-Desmethylcitalopram also shows high selectivity, with a reported 500-fold lower affinity for the norepinephrine transporter compared to the serotonin transporter. nih.gov
The stereochemistry of these compounds significantly influences their potency. The therapeutic effects of citalopram and N-Desmethylcitalopram are primarily attributed to their S-enantiomers. clinpgx.orgnih.gov In vitro studies have demonstrated that S-demethylcitalopram is 6.6 times more potent than its corresponding R-enantiomer in inhibiting serotonin uptake. clinpgx.org
| Compound | Relative Potency/Affinity | Selectivity (SERT vs. NET) |
| N-Desmethylcitalopram | ~10x less potent than Citalopram for 5-HT reuptake inhibition. researchgate.net | 500-fold more selective for SERT. nih.gov |
| Citalopram | At least 8x more potent than its metabolites (DCT, DDCT). fda.gov | Highly selective for SERT. researchgate.net |
| S-Desmethylcitalopram | 6.6 times more potent than R-Desmethylcitalopram. clinpgx.org | - |
| R-Desmethylcitalopram | ~4 times more potent than R-Citalopram. mdpi.com | - |
| S-Citalopram (Escitalopram) | 167 times more potent than R-Citalopram. clinpgx.org | 100,000 times more selective for SERT. nih.gov |
Differential Metabolic Fates and Clearance Pathways
Citalopram is extensively metabolized in the liver, primarily through N-demethylation, to form N-Desmethylcitalopram. taylorandfrancis.comnih.gov This initial metabolic step is mediated mainly by the cytochrome P450 isoenzymes CYP2C19 and CYP3A4, with a minor contribution from CYP2D6. fda.govclinpgx.orgnih.govnih.gov
N-Desmethylcitalopram is subsequently metabolized further via a second N-demethylation step to Didesmethylcitalopram (DDCT). nih.gov This conversion is mediated by CYP2D6. clinpgx.orgnih.govtaylorandfrancis.comnih.gov Other metabolic pathways for the parent compound include N-oxidation to citalopram-N-oxide, also mediated by CYP2D6, and deamination to a propionic acid derivative. fda.govclinpgx.orgdrugbank.com
The metabolism and clearance of citalopram are stereoselective. clinpgx.org In vitro studies using human liver microsomes have shown that CYP2C19, CYP3A4, and CYP2D6 all preferentially metabolize the biologically active S-enantiomer of citalopram. clinpgx.orgnih.gov This leads to different steady-state concentrations of the R- and S-stereoisomers upon administration of the racemic mixture. taylorandfrancis.com
The plasma half-lives of citalopram and its metabolites differ significantly. At steady state, the half-life of citalopram is approximately 35 hours, while that of N-Desmethylcitalopram is around 50 hours, and Didesmethylcitalopram has a half-life of about 100 hours. nih.gov At steady state, the plasma concentrations of N-Desmethylcitalopram are approximately one-half, and those of Didesmethylcitalopram are about one-tenth, of the parent drug concentration. fda.gov
Regarding excretion, approximately 12% to 23% of an oral dose of citalopram is eliminated unchanged in the urine, with about 10% excreted in the feces. drugbank.com Following intravenous administration, about 10% of the drug is recovered in the urine as citalopram and 5% as N-Desmethylcitalopram. fda.gov
| Metabolic Conversion | Primary Enzymes Involved |
| Citalopram → N-Desmethylcitalopram | CYP2C19, CYP3A4 (major); CYP2D6 (minor). fda.govclinpgx.orgnih.govnih.gov |
| N-Desmethylcitalopram → Didesmethylcitalopram | CYP2D6. clinpgx.orgnih.govnih.gov |
| Citalopram → Citalopram-N-Oxide | CYP2D6. clinpgx.orgnih.gov |
| Citalopram/Metabolites → Propionic Acid Derivative | Monoamine oxidases (A and B), Aldehyde oxidase. nih.govdrugbank.com |
Distinct Pharmacological Profiles of Enantiomers
The pharmacological activity of citalopram and its metabolites is highly dependent on their stereochemistry. The antidepressant effect is almost exclusively attributed to the S-(+)-enantiomer, known as escitalopram. taylorandfrancis.comwikipedia.org Similarly, the activity of the N-demethylated metabolite is mainly due to the S-enantiomer. clinpgx.orgnih.gov
In vitro studies highlight significant differences in potency between the enantiomers of N-Desmethylcitalopram. S-demethylcitalopram is 6.6 times more potent than R-demethylcitalopram at inhibiting serotonin uptake. clinpgx.orgnih.gov When compared to the parent compound's enantiomers, S-desmethylcitalopram is noted to be about six times less potent than S-citalopram. mdpi.com Conversely, an interesting finding is that R-desmethylcitalopram is approximately four times more potent than R-citalopram. mdpi.com
The stereoselective metabolism of citalopram, which favors the clearance of the S-enantiomer, results in higher steady-state plasma concentrations of R-citalopram compared to S-citalopram during chronic administration of the racemic mixture. taylorandfrancis.com
| Enantiomer | Comparative Potency |
| S-Citalopram (Escitalopram) | The primary active enantiomer responsible for the antidepressant effect. taylorandfrancis.comwikipedia.org 167 times more potent than R-Citalopram. clinpgx.org |
| R-Citalopram | Considered a distomer with significantly less activity. clinpgx.org |
| S-Desmethylcitalopram | The primary active enantiomer of the metabolite. clinpgx.orgnih.gov 6.6 times more potent than R-Desmethylcitalopram. clinpgx.orgnih.gov About 6 times less potent than S-Citalopram. mdpi.com |
| R-Desmethylcitalopram | Significantly less potent than S-Desmethylcitalopram. clinpgx.org About 4 times more potent than R-Citalopram. mdpi.com |
Emerging Research Directions and Future Perspectives
Development of Novel Analytical Probes
The accurate quantification of N-Desmethylcitalopram in biological and environmental samples is fundamental for pharmacokinetic studies, clinical monitoring, and environmental impact assessment. Research has focused on developing highly sensitive and specific analytical methods for its detection. These methods are crucial for discerning the metabolite's concentration in various matrices, which can range from patient plasma to raw sewage. acs.org
Advanced analytical techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) have become the gold standard. acs.org These methods offer excellent sensitivity and selectivity, allowing for the detection of trace concentrations of N-Desmethylcitalopram. For instance, a novel LC-MS/MS method using positive-mode electrospray ionization (+ESI) was developed for determining N-Desmethylcitalopram and other antidepressants in wastewater, achieving effluent detection limits as low as 0.048 to 0.10 ng/L. acs.org
Solid-phase extraction (SPE) is a critical sample preparation step that concentrates the analyte and removes interfering substances from the matrix. researchgate.netnih.gov Various SPE cartridges, including C18 and mixed-mode cation exchange (OASIS MCX), have been successfully employed to extract N-Desmethylcitalopram from deproteinized plasma and other complex samples, with extraction recoveries reported to be as high as 104 ± 3%. researchgate.net High-performance liquid chromatography (HPLC) with fluorescence detection is another robust method used for the simultaneous determination of citalopram (B1669093) and N-Desmethylcitalopram in plasma, suitable for monitoring therapeutic drug concentrations. researchgate.net
Researchers have also extended these analytical probes to unconventional matrices like hair and nails, which can provide a longer-term history of drug exposure. An LC-ESI-MS method was developed to identify and quantify N-Desmethylcitalopram in these keratinous materials, finding concentrations ranging from 0.07 to 1.27 ng/mg in hair and 0.32 to 3.70 ng/mg in nails from individuals who had been administered citalopram. nih.gov
| Analytical Method | Matrix | Extraction Method | Lower Limit of Quantification (LLOQ) | Citation |
| HPLC with Fluorescence | Plasma | Solid-Phase Extraction (SPE) | 6 ng/mL | researchgate.net |
| LC-MS/MS | Wastewater | Solid-Phase Extraction (SPE) | 1-25 ng/L | uantwerpen.be |
| LC-ESI-MS | Hair & Nails | Not specified | Not specified | nih.gov |
| HPLC with Diode Array | Serum | Solid-Phase Extraction (C-18) | 15 nmol/L | nih.gov |
Advanced Computational Modeling and Drug Design (e.g., QSAR, molecular docking)
Computational modeling serves as a powerful tool in modern drug discovery, enabling researchers to predict and analyze molecular interactions that would be difficult or costly to study experimentally. Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are particularly relevant for understanding and potentially optimizing the activity of N-Desmethylcitalopram.
Molecular docking simulations are used to predict the preferred orientation of a molecule when bound to a receptor, estimating its binding affinity. For N-Desmethylcitalopram, docking studies can elucidate the specific molecular interactions between the metabolite and its primary target, the human serotonin (B10506) transporter (hSERT). acs.org These models help to rationalize the compound's high affinity and selectivity for SERT by identifying key interactions, such as those with specific amino acid residues in the transporter's binding site. acs.org While crystal structures for hSERT exist, computational models are essential for studying the binding of various ligands and understanding the structural basis for inhibitor selectivity. acs.org
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model for N-Desmethylcitalopram and its analogs could be developed to predict the SERT inhibitory activity of novel derivatives. By analyzing how different structural modifications affect binding affinity and selectivity, these models can guide the rational design of new molecules with improved pharmacological profiles. This approach allows for the virtual screening of large compound libraries to identify promising candidates for synthesis and further testing.
Exploration of Polypharmacology and Off-Target Interactions (mechanistic)
Polypharmacology, the ability of a drug to interact with multiple targets, is a critical consideration in drug development as it can be responsible for both therapeutic efficacy and adverse effects. Research into the binding profile of N-Desmethylcitalopram reveals that it is a highly selective ligand, with its primary activity focused on the serotonin transporter. nih.gov
Pharmacological studies have characterized its binding affinity for various human transporters and neurotransmitter receptors. These investigations confirm that N-Desmethylcitalopram has a high affinity for the serotonin transporter but a significantly lower affinity for the norepinephrine (B1679862) transporter, with one report indicating a 500-fold lower affinity for the latter. nih.gov This high degree of selectivity for SERT over other monoamine transporters is a defining feature of its pharmacological profile. nih.gov
To further investigate its potential for off-target interactions, N-Desmethylcitalopram has been screened against a wide panel of other human receptors. At a concentration of 10 µM, which is substantially higher than therapeutic levels, the compound showed minimal interaction, inhibiting binding by less than 50% for a range of receptors. nih.gov This demonstrates a low potential for direct, high-affinity interactions with these off-target sites, reinforcing its classification as a selective agent. nih.gov
| Receptor/Transporter Class | Specific Receptors with <50% Binding Inhibition at 10 µM | Citation |
| Serotonergic | 5-HT1E, 5-HT3 | nih.gov |
| Adrenergic | α1B-adrenoceptor, α2B-adrenoceptor | nih.gov |
| Dopaminergic | Dopamine-1, Dopamine-2, Dopamine-4, Dopamine-5 | nih.gov |
| Opioid | Delta, Kappa, Mu | nih.gov |
| Other | Cannabinoid-2, Histamine-3, Multi-drug transporter-1 | nih.gov |
Role in Understanding Citalopram's Overall Pharmacological Profile
The concentrations of N-Desmethylcitalopram in the plasma at steady state are significant, reaching 30–50% of the parent citalopram levels. nih.gov Studies have suggested a direct link between the serum concentrations of N-Desmethylcitalopram and the clinical response to citalopram treatment in patients with major depressive disorder. nih.govresearchgate.net This indicates that adequate levels of the metabolite may be necessary for achieving a therapeutic outcome, and that inter-individual variability in its formation could explain differences in patient response. nih.gov
The metabolism of citalopram to N-Desmethylcitalopram is primarily mediated by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, with a smaller contribution from CYP2D6. taylorandfrancis.comnih.gov N-Desmethylcitalopram is then further metabolized by CYP2D6 to N,N-didesmethylcitalopram. nih.govtaylorandfrancis.com The activity of these enzymes can be influenced by genetic polymorphisms, leading to variations in the ratio of metabolite to parent drug among individuals, which further underscores the importance of understanding the metabolite's contribution to citalopram's pharmacology. nih.gov Furthermore, like its parent compound, N-Desmethylcitalopram is a racemic mixture, with the S-enantiomer being significantly more potent in inhibiting serotonin uptake than the R-enantiomer. nih.govclinpgx.org
| Metabolic Conversion | Primary Enzymes Involved | Citation |
| Citalopram → N-Desmethylcitalopram | CYP2C19, CYP3A4, CYP2D6 (minor) | taylorandfrancis.comnih.gov |
| N-Desmethylcitalopram → N,N-Didesmethylcitalopram | CYP2D6 | nih.govtaylorandfrancis.com |
Q & A
Basic Research Questions
Q. What are the established synthesis routes for N-Desmethylcitalopram Maleate, and how do their efficiencies compare under varying catalytic conditions?
- Methodological Answer : Synthesis typically involves reactive distillation or enzymatic pathways. Reactive distillation (e.g., using maleic anhydride) requires optimization of parameters such as reflux ratio (0.25), theoretical stages (17), and feed mole ratios (1:5) to maximize yield and purity . Enzymatic approaches, such as genetically modified E. coli systems, can bypass traditional catalysts (e.g., sulfuric acid) and reduce environmental waste, but require gene pathway engineering to stabilize intermediates . Comparative efficiency studies should use gas chromatography (GC) or HPLC to quantify yield and purity under controlled conditions.
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound in complex matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for quantifying purity in pharmaceutical formulations, as validated for maleate derivatives like chlorpheniramine maleate . Nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C) is critical for confirming stereochemical configuration and detecting impurities. Mass spectrometry (MS) paired with liquid chromatography (LC-MS) provides molecular weight validation and fragmentation patterns for trace analysis .
Q. How do pH and temperature influence the stability of this compound in aqueous solutions?
- Methodological Answer : Stability studies should follow accelerated degradation protocols (e.g., ICH guidelines) with controlled pH (2–9) and temperature (25–60°C). Use kinetic modeling (e.g., Arrhenius equation) to predict degradation rates. Analytical validation via spectrophotometry or LC-MS can identify degradation byproducts, such as free maleic acid or isomerized forms .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across different experimental models (e.g., in vitro vs. in vivo)?
- Methodological Answer : Apply systematic review frameworks (PICOT: Population, Intervention, Comparison, Outcome, Time) to standardize experimental variables . For in vitro-to-in vivo extrapolation (IVIVE), use physiologically based pharmacokinetic (PBPK) modeling to account for metabolic enzyme variability. Cross-validate results using microsomal assays (CYP450 enzymes) and animal models, ensuring alignment with human clinical data .
Q. What strategies optimize the stereochemical purity of this compound in enzymatic synthesis pathways?
- Methodological Answer : Maleate hydratase-catalyzed reactions in deuterated media (DO) can enforce stereospecificity, as shown in n-malate synthesis . Genetic engineering of E. coli to express isomer-specific enzymes (e.g., maleate isomerase) minimizes racemization. Chiral chromatography (e.g., Chiralpak® columns) and circular dichroism (CD) spectroscopy are critical for purity assessment .
Q. How can computational modeling improve the scalability of this compound synthesis from lab-scale to pilot plants?
- Methodological Answer : Aspen Plus® simulations can model reactive distillation processes, optimizing parameters like reboiler duty (250 Cal/sec) and stripping stages (5) to predict large-scale efficiency . Density functional theory (DFT) calculations assess transition-state energetics for catalytic steps, guiding reactor design. Validate models with pilot-scale batch experiments using statistical tools (e.g., ANOVA for variance analysis) .
Q. What methodologies ensure sample integrity and reproducibility in cross-disciplinary studies of this compound?
- Methodological Answer : Adhere to ICMJE standards for chemical reporting: document manufacturer details (e.g., Sigma-Aldridch), batch numbers, purity (≥98%), and storage conditions (-20°C) . Use blockchain-enabled lab notebooks for real-time data traceability. For collaborative work, define contributions explicitly (e.g., synthesis vs. analysis) to avoid over-citation .
Methodological Frameworks for Data Analysis
- Systematic Reviews : Classify research questions using PICOT to filter studies by population (e.g., rodent models), intervention (dose ranges), and outcomes (bioavailability) .
- Contradiction Analysis : Apply Finemann–Ross linearization to reactivity ratios in copolymerization studies, ensuring statistical rigor in kinetic data interpretation .
- Reproducibility : Follow JACS formatting for experimental sections, including reagent purity, instrument calibration, and stepwise protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
